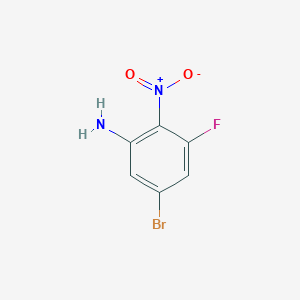
5-Bromo-3-fluoro-2-nitroaniline
Vue d'ensemble
Description
5-Bromo-3-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2. It is a pale-yellow to yellow-brown solid that is used as an intermediate in organic synthesis. This compound is notable for its unique combination of bromine, fluorine, and nitro functional groups attached to an aniline base structure, making it a valuable building block in various chemical reactions and applications .
Applications De Recherche Scientifique
5-Bromo-3-fluoro-2-nitroaniline is used in various scientific research applications, including:
Mécanisme D'action
Target of Action
It’s known that nitroanilines are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific context .
Mode of Action
The mode of action of 5-Bromo-3-fluoro-2-nitroaniline involves several steps. First, a nitration occurs, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the meta position relative to itself .
Biochemical Pathways
Given its structure, it may be involved in electrophilic aromatic substitution reactions, which are key processes in the synthesis of many organic compounds .
Pharmacokinetics
Its physicochemical properties suggest that it may have high gi absorption and could be bbb permeant . Its lipophilicity (Log Po/w) is calculated to be 1.36, which may influence its bioavailability .
Result of Action
As a nitroaniline derivative, it may participate in various organic reactions, leading to the synthesis of a wide range of compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage and shipping temperatures are typically ambient , suggesting that extreme temperatures could potentially affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 3-fluoroaniline to introduce the nitro group, followed by bromination to add the bromine atom at the desired position . The reaction conditions for these steps often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-fluoro-2-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and fluoro) that activate the aromatic ring towards nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Coupling: Palladium catalysts and boronic acids
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Aromatics: From nucleophilic aromatic substitution and coupling reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-nitroaniline: Similar structure but lacks the bromine atom.
2-Bromo-5-fluoroaniline: Similar structure but lacks the nitro group.
3-Bromo-2-nitroaniline: Similar structure but lacks the fluoro group.
Uniqueness
5-Bromo-3-fluoro-2-nitroaniline is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the aniline ring. This combination provides distinct reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propriétés
IUPAC Name |
5-bromo-3-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQHTXBNGYMWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193385-18-0 | |
| Record name | 5-Bromo-3-fluoro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)
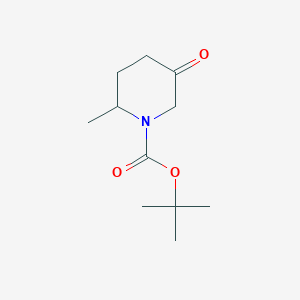
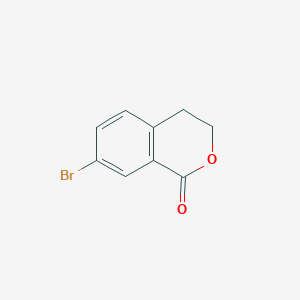
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)
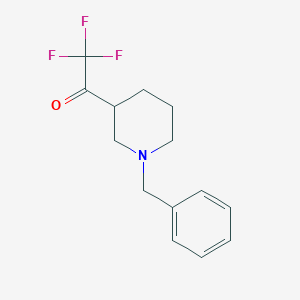
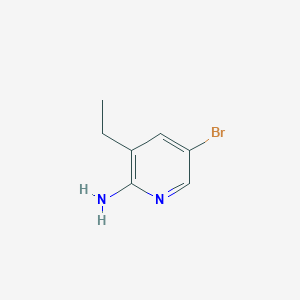
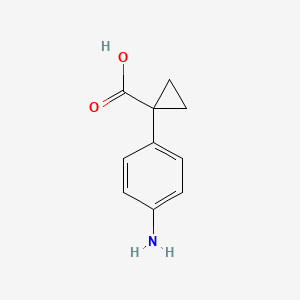
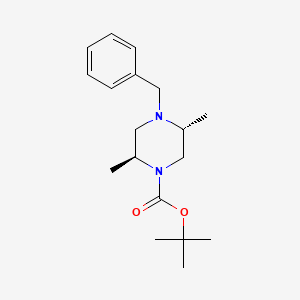
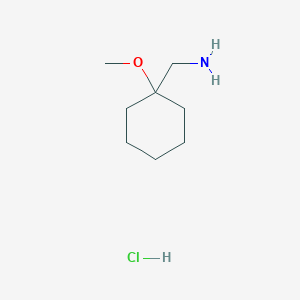
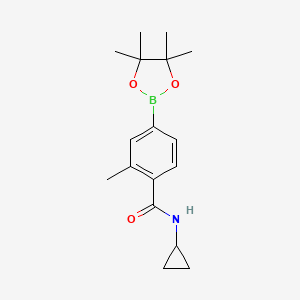
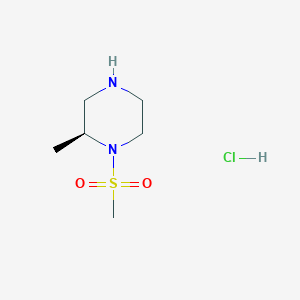
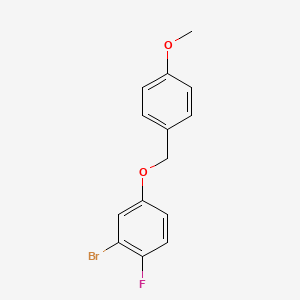
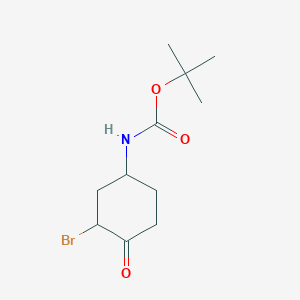
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)
